N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS No.: 1203155-92-3
Cat. No.: VC4773953
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203155-92-3 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.254 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C12H13N3O3/c1-9-5-12(17)15(8-14-9)7-11(16)13-6-10-3-2-4-18-10/h2-5,8H,6-7H2,1H3,(H,13,16) |
| Standard InChI Key | UVCPRUXRZQUIGV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CO2 |
Introduction
N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is an organic compound that belongs to the class of acetamides. It features a unique structure, combining a furan ring with a pyrimidine moiety, which makes it of interest in various fields of scientific research, including chemistry, biology, and medicine. This compound is not extensively documented in the available literature, but its structure suggests potential applications similar to other acetamide derivatives.
Synthesis
The synthesis of N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would typically involve a multi-step process. While specific details for this compound are not available, similar compounds often require the formation of the pyrimidine and furan intermediates separately before coupling them to form the final product. Techniques such as Friedel-Crafts alkylation for forming the furan intermediate and condensation reactions for the pyrimidine moiety are common in such syntheses.
Biological Activity and Applications
Although specific biological activity data for N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide are not available, compounds with similar structures often exhibit antimicrobial, antiviral, or anticancer properties. The presence of a pyrimidine ring, which is a component of nucleic acids, suggests potential interactions with biological systems at the molecular level.
| Potential Application | Description |
|---|---|
| Antimicrobial Activity | Potential to inhibit microbial growth |
| Antiviral Activity | Possible interference with viral replication |
| Anticancer Activity | Potential to inhibit cancer cell proliferation |
Comparison with Similar Compounds
Similar compounds, such as other acetamide derivatives with pyrimidine or furan rings, often exhibit a range of biological activities. For example, compounds like 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide have shown potential in medicinal chemistry due to their complex structures and potential therapeutic applications.
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